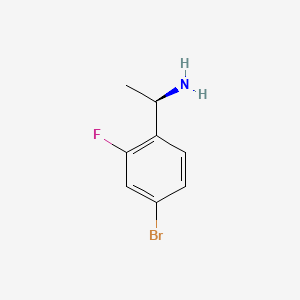

(R)-1-(4-Bromo-2-fluorophenyl)ethanamine

Beschreibung

Significance of Chiral Amines in Modern Organic Synthesis and Catalysis

Chiral amines are indispensable tools in contemporary organic synthesis and catalysis. Their significance stems from their prevalence in biologically active molecules and their utility as catalysts and resolving agents. fda.gov Approximately 40-45% of small-molecule pharmaceuticals contain a chiral amine fragment, making their efficient and stereoselective synthesis a major focus of chemical research. fda.gov

In asymmetric synthesis, chiral amines are widely employed as "chiral auxiliaries." A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. After the desired stereochemistry is achieved, the auxiliary is removed and can often be recycled. This strategy is a powerful method for producing enantiomerically pure compounds, which is crucial in the pharmaceutical industry where different enantiomers of a drug can have vastly different therapeutic effects.

Furthermore, chiral amines themselves can act as catalysts in a variety of chemical transformations. As organocatalysts, they can facilitate reactions such as aldol condensations, Mannich reactions, and Michael additions with high enantioselectivity. researchgate.net They can also serve as ligands for metal-based catalysts, forming chiral complexes that can effect a wide range of asymmetric transformations, including hydrogenations and C-H aminations. fda.govgoogle.com The development of novel chiral amine catalysts continues to be an active area of research, driving innovation in the synthesis of complex molecules.

Overview of Halogenated Phenyl Ethanamine Scaffolds as Privileged Structures

In medicinal chemistry, a "privileged structure" is a molecular scaffold that is capable of binding to multiple biological targets. Halogenated phenyl ethanamine scaffolds are often considered privileged structures due to the unique properties imparted by the halogen atoms. Halogens, such as fluorine and bromine, can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets. nih.govnih.gov

The introduction of a fluorine atom, for instance, can block sites of metabolism, thereby increasing the bioavailability of a drug. Bromine, on the other hand, can serve as a synthetic handle for further chemical modifications through cross-coupling reactions, allowing for the rapid generation of analogues with diverse biological activities. unifiedpatents.com The strategic placement of halogens on the phenyl ring of an ethanamine scaffold can therefore be used to fine-tune the pharmacological profile of a potential drug candidate. This has led to the widespread use of halogenated phenylethylamine derivatives in the discovery and development of new medicines. wipo.intgoogle.com

Specific Research Focus on (R)-1-(4-Bromo-2-fluorophenyl)ethanamine: Historical Context and Current Landscape

This compound is a chiral amine that has gained significant attention as a key building block in the synthesis of complex pharmaceutical agents. While the historical development of this specific compound is not extensively documented in dedicated publications, its importance has emerged through its application in the synthesis of high-value molecules.

The current research landscape of this compound is largely defined by its role as a crucial intermediate in the synthesis of Ripretinib. Ripretinib, marketed as QINLOCK®, is a kinase inhibitor used for the treatment of advanced gastrointestinal stromal tumors (GIST). nih.govnih.gov The chemical structure of Ripretinib, N-(4-bromo-5-(1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-2-fluorophenyl)-3-phenylurea, contains the distinct 1-(4-bromo-2-fluorophenyl) moiety, for which this compound serves as the chiral precursor. fda.govgoogle.com

Below is a table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | (1R)-1-(4-bromo-2-fluorophenyl)ethanamine |

| CAS Number | 845930-79-2 |

| Molecular Formula | C₈H₉BrFN |

| Molecular Weight | 218.07 g/mol |

Structure

2D Structure

Eigenschaften

IUPAC Name |

(1R)-1-(4-bromo-2-fluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFN/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRPFKIPSXUHGSH-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Br)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=C(C=C1)Br)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10582882 | |

| Record name | (1R)-1-(4-Bromo-2-fluorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10582882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845930-79-2 | |

| Record name | (1R)-1-(4-Bromo-2-fluorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10582882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for R 1 4 Bromo 2 Fluorophenyl Ethanamine

Asymmetric Synthesis Approaches to Enantiopure (R)-1-(4-Bromo-2-fluorophenyl)ethanamine

The primary challenge in synthesizing this compound lies in the creation of the single stereocenter at the benzylic position with high fidelity. Modern synthetic strategies largely diverge into two main categories: direct enantioselective catalysis, where a chiral catalyst creates the stereocenter from a prochiral precursor, and diastereoselective synthesis, where a covalently bonded chiral auxiliary directs the stereochemical outcome of a bond formation.

These methods involve the direct conversion of a prochiral precursor, typically 1-(4-bromo-2-fluorophenyl)ethan-1-one or its corresponding imine, into the chiral amine using a substoichiometric amount of a chiral catalyst. The catalyst generates a chiral environment, forcing the reaction to proceed preferentially to one of the two possible enantiomers.

Asymmetric hydrogenation is a powerful and industrially scalable technology for the synthesis of chiral molecules. This approach typically involves the reduction of the precursor ketone, 1-(4-bromo-2-fluorophenyl)ethan-1-one, using hydrogen gas in the presence of a chiral transition metal complex. Catalysts are often based on ruthenium, rhodium, or iridium complexed with chiral phosphine (B1218219) ligands. The chiral ligand framework coordinates to the metal center, creating a well-defined asymmetric pocket that dictates the facial selectivity of hydride transfer from the metal to the ketone's carbonyl group. While specific performance data for the hydrogenation of 1-(4-bromo-2-fluorophenyl)ethan-1-one is not extensively detailed, the high efficiency of this method on analogous substituted acetophenones demonstrates its significant potential.

Table 1: Representative Data for Transition Metal-Catalyzed Asymmetric Hydrogenation of Analogous Ketones

| Catalyst System | Substrate Example | Conditions | Yield (%) | Enantiomeric Excess (ee, %) |

| Ru(II)-chiral diphosphine | Substituted Acetophenone | H₂ (10-50 atm), Alcohol, 25-80 °C | >95 | >98 |

| Rh(I)-chiral bisphosphine | Substituted Acetophenone | H₂ (1-20 atm), THF, 25 °C | >90 | >99 |

| Ir(I)-chiral P,N ligand | Substituted Acetophenone | H₂ (50 atm), Isopropanol, 25 °C | >95 | >97 |

Note: This table illustrates the general effectiveness of the methodology on similar substrate classes. The data is representative and not specific to 1-(4-bromo-2-fluorophenyl)ethan-1-one.

In recent decades, organocatalysis has emerged as a complementary approach to metal-based catalysis, utilizing small, purely organic molecules to induce chirality. researchgate.net For the synthesis of chiral amines, a common strategy is the asymmetric transfer hydrogenation of an imine. This involves the in situ or pre-formation of the imine from 1-(4-bromo-2-fluorophenyl)ethan-1-one, followed by reduction using a hydride donor, such as a Hantzsch ester or benzothiazoline, in the presence of a chiral organocatalyst. Chiral phosphoric acids (CPAs) are particularly effective catalysts for this transformation. nih.gov The CPA protonates the imine, forming a chiral ion pair. This structured arrangement sterically shields one face of the imine, guiding the hydride donor to attack from the less hindered face, thereby establishing the desired stereochemistry. nih.gov

Table 2: General Scheme for Organocatalytic Asymmetric Transfer Hydrogenation of an Imine

| Catalyst Type | Hydride Source | General Conditions | Expected Yield | Expected Enantiomeric Excess (ee) |

| Chiral Phosphoric Acid | Hantzsch Ester | Toluene or CH₂Cl₂, Room Temp | Good to Excellent | High to Excellent (>90%) |

| Chiral Phosphoric Acid | Benzothiazoline | Aprotic Solvent, 25-40 °C | Good to Excellent | High to Excellent (>95%) |

Note: This table outlines the general components and expected outcomes for the organocatalytic reduction of ketimines. nih.gov

Biocatalysis offers an environmentally benign and highly selective route to chiral amines. Imine reductases (IREDs), and a subclass known as reductive aminases (RedAms), are enzymes that catalyze the asymmetric reduction of imines and can perform one-pot reductive amination of ketones. nih.govchemrxiv.org In this process, the precursor ketone, 1-(4-bromo-2-fluorophenyl)ethan-1-one, is mixed with an ammonia (B1221849) source (e.g., ammonium (B1175870) chloride) in an aqueous buffer containing the (R)-selective IRED. The enzyme facilitates both the condensation of the ketone and ammonia to form the prochiral imine within its active site and its subsequent stereoselective reduction. This reduction requires a nicotinamide (B372718) cofactor, typically NADPH, which is consumed stoichiometrically. To make the process economically viable, a cofactor recycling system is employed, where a sacrificial substrate (like glucose or formate) and a corresponding dehydrogenase (like glucose dehydrogenase) are used to continuously regenerate the active NADPH. The high degree of selectivity embedded in the enzyme's chiral active site often leads to products with exceptionally high enantiomeric purity. nih.govwhiterose.ac.uk

Table 3: Key Components for Biocatalytic Reductive Amination

| Component | Function | Example |

| Substrate | Precursor for the amine | 1-(4-bromo-2-fluorophenyl)ethan-1-one |

| Biocatalyst | Provides stereoselectivity | (R)-selective Imine Reductase (IRED) |

| Amine Source | Provides the nitrogen atom | NH₄Cl / NH₄OH |

| Cofactor | Hydride donor for reduction | NADPH |

| Recycling System | Regenerates the cofactor | Glucose / Glucose Dehydrogenase (GDH) |

| Medium | Solvent | Aqueous Buffer (e.g., phosphate (B84403) buffer) |

This strategy involves the temporary attachment of a chiral molecule, known as a chiral auxiliary, to the substrate. The inherent chirality of the auxiliary directs the stereochemical outcome of a subsequent reaction, leading to the formation of a new stereocenter with a specific configuration relative to the auxiliary. The auxiliary is then cleaved to reveal the enantiomerically enriched product.

The use of enantiopure sulfinamides, particularly (R)- or (S)-2-methyl-2-propanesulfinamide (Ellman's auxiliary), is a robust and widely applied method for the asymmetric synthesis of chiral amines. sigmaaldrich.comnih.gov The synthesis of this compound via this route is a three-step process.

Condensation: The precursor ketone, 1-(4-bromo-2-fluorophenyl)ethan-1-one, is condensed with (R)-2-methyl-2-propanesulfinamide using a Lewis acid catalyst (e.g., Ti(OEt)₄) to form the corresponding N-tert-butanesulfinylimine. This reaction is typically high-yielding. researchgate.net

Diastereoselective Reduction: The crucial stereocenter is established by reducing the C=N bond of the sulfinylimine. The bulky tert-butanesulfinyl group effectively shields one face of the imine, directing the nucleophilic attack of a hydride reagent (e.g., sodium borohydride (B1222165), L-Selectride) to the opposite face. This substrate-controlled reduction proceeds with a high degree of diastereoselectivity. researchgate.net

Auxiliary Cleavage: The sulfinyl group is readily removed under mild acidic conditions, such as by treatment with hydrochloric acid in a protic solvent like methanol (B129727) or isopropanol. This step cleaves the N-S bond to afford the desired primary amine, this compound, typically as its hydrochloride salt, with the high enantiopurity established in the preceding step. sigmaaldrich.comresearchgate.net

This method is highly reliable due to the excellent stereodirecting ability of the sulfinyl group and the straightforward reaction conditions. bioorganica.com.ua

Table 4: Synthesis of this compound via Chiral Sulfinimine Chemistry

| Step | Transformation | Typical Reagents | Expected Outcome |

| 1 | Imine Formation | 1-(4-bromo-2-fluorophenyl)ethan-1-one, (R)-tert-butanesulfinamide, Ti(OEt)₄ | High yield of the corresponding (R)-N-sulfinylimine |

| 2 | Diastereoselective Reduction | NaBH₄ or L-Selectride, THF | High yield and high diastereomeric ratio (>95:5 dr) |

| 3 | Auxiliary Cleavage | HCl in Methanol or Isopropanol | High yield of this compound HCl salt with high ee |

Diastereoselective Synthesis Utilizing Chiral Auxiliaries or Reagents

Chiral Auxiliary-Mediated Alkylation and Amination Reactions

Chiral auxiliaries are reusable chemical compounds that are temporarily incorporated into a synthetic route to induce stereoselectivity. wikipedia.orgsigmaaldrich.com Once the desired chiral center has been established, the auxiliary is cleaved and can be recovered. For the synthesis of chiral amines like this compound, sulfinamide-based auxiliaries are particularly effective. nih.gov

One of the most prominent methods involves the use of N-tert-butanesulfinamide. The synthesis begins with the condensation of the key intermediate, 1-(4-bromo-2-fluorophenyl)ethanone, with (R)-tert-butanesulfinamide to form the corresponding N-sulfinyl imine. This intermediate is then subjected to diastereoselective reduction. The bulky tert-butylsulfinyl group effectively shields one face of the C=N double bond, directing the hydride reducing agent to the opposite face. This controlled approach results in the formation of the desired (R)-amine with high diastereoselectivity. The final step involves the acidic hydrolysis of the sulfinamide group to yield the target amine. nih.gov

Another established approach utilizes chiral oxazolidinones, often referred to as Evans auxiliaries. researchgate.net In a typical sequence, the oxazolidinone is first acylated. The resulting chiral imide can then undergo a stereoselective alkylation reaction. While commonly used for creating α-chiral carboxylic acids, modifications of this strategy can be adapted for amine synthesis. Similarly, pseudoephedrine and pseudoephenamine can serve as effective chiral auxiliaries, where the amide derived from the auxiliary directs the stereochemical outcome of alkylation reactions on an adjacent carbon. wikipedia.orgnih.gov

The table below outlines a representative reaction scheme using the N-tert-butanesulfinamide auxiliary.

| Step | Reactants | Reagents | Product | Purpose |

| 1 | 1-(4-Bromo-2-fluorophenyl)ethanone, (R)-tert-butanesulfinamide | Ti(OEt)₄ | N-tert-butylsulfinyl imine | Formation of chiral imine intermediate. |

| 2 | N-tert-butylsulfinyl imine | NaBH₄ or L-Selectride | Protected amine | Diastereoselective reduction of the C=N bond. |

| 3 | Protected amine | HCl in Methanol | This compound | Cleavage of the chiral auxiliary. |

Kinetic Resolution and Dynamic Kinetic Resolution Strategies

Resolution strategies are employed to separate enantiomers from a racemic mixture (a 50:50 mixture of R and S enantiomers). While standard kinetic resolution is limited to a theoretical maximum yield of 50% for the desired enantiomer, dynamic kinetic resolution (DKR) can overcome this limitation by continuously converting the unwanted enantiomer into the desired one, allowing for theoretical yields up to 100%. princeton.edu

Enzymes, particularly lipases, are highly effective biocatalysts for the kinetic resolution of racemic amines. nih.govrsc.org The process typically involves the enantioselective acylation of the amine. In a suitable organic solvent, a racemic mixture of 1-(4-Bromo-2-fluorophenyl)ethanamine is treated with an acyl donor, such as ethyl acetate (B1210297) or isopropyl acetate, in the presence of a lipase (B570770).

Candida antarctica lipase B (CALB) is a widely used enzyme for this transformation. beilstein-journals.org CALB selectively catalyzes the acylation of one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other. The reaction is stopped at or near 50% conversion, resulting in a mixture of the acylated (R)-amine and the unreacted (S)-amine. These two compounds have different functional groups (an amide vs. an amine) and can be readily separated by standard chemical techniques like extraction or chromatography. The acylated product can then be hydrolyzed to yield the pure (R)-amine.

The table below summarizes typical parameters for such a resolution.

| Parameter | Description | Example |

| Enzyme | Biocatalyst for selective acylation | Candida antarctica lipase B (CALB), often immobilized |

| Substrate | Racemic 1-(4-Bromo-2-fluorophenyl)ethanamine | (R/S)-amine mixture |

| Acyl Donor | Reagent for forming the amide | Ethyl acetate, Isopropyl 2-methoxyacetate beilstein-journals.org |

| Solvent | Non-polar organic solvent | Toluene, Heptane |

| Outcome | Products at ~50% conversion | (R)-N-acetyl-1-(4-bromo-2-fluorophenyl)ethanamine + unreacted (S)-amine |

Dynamic Kinetic Resolution (DKR) combines the enantioselective transformation of kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. acs.orgacs.org This ensures that the entire initial pool of racemic starting material can be converted into a single, desired enantiomer.

For amines, a DKR process typically involves two catalysts: an enzyme (like CALB) for the selective acylation of the (R)-enantiomer, and a metal-based racemization catalyst (e.g., based on Ruthenium or Iridium) to continuously interconvert the unreacted (S)-amine back into the racemic mixture. beilstein-journals.orgacs.orgrsc.org

Crystallization-Induced DKR is an advanced variant where the desired product is designed to be insoluble in the reaction medium and crystallizes as it is formed. nih.govresearchgate.net This continuous removal of the product from the solution effectively drives the reaction equilibrium towards the formation of more product, often enhancing both the yield and the enantiomeric excess. princeton.edu In a hypothetical system for this compound, the acylated (R)-enantiomer would precipitate from the solvent, leaving the (S)-enantiomer in solution to be racemized and subsequently acylated, until the conversion is complete.

| Component | Function | Example Catalyst/Reagent |

| Resolution Catalyst | Enantioselective acylation of the (R)-amine | Candida antarctica lipase B (CALB) |

| Racemization Catalyst | In-situ racemization of the unreacted (S)-amine | Shvo catalyst (Ruthenium-based) beilstein-journals.org, SCRAM catalyst (Iridium-based) acs.orgacs.org |

| Acyl Donor | Provides the acyl group for amidation | Isopropyl acetate |

| Driving Force | Shifts equilibrium to favor product formation | Crystallization of the (R)-acylated amine from the reaction mixture |

Synthesis of Key Intermediates and Precursors to this compound

The primary precursor for the synthesis of the target amine is the ketone, 1-(4-bromo-2-fluorophenyl)ethanone. nih.gov This compound is most commonly prepared via a Friedel-Crafts acylation reaction. masterorganicchemistry.com The starting material for this reaction is 1-bromo-3-fluorobenzene (B1666201).

In this electrophilic aromatic substitution reaction, 1-bromo-3-fluorobenzene is treated with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). tcd.iekhanacademy.org The Lewis acid activates the acetylating agent to form a highly reactive acylium ion (CH₃CO⁺). This electrophile is then attacked by the electron-rich aromatic ring. The substitution occurs predominantly at the position para to the bromine atom and ortho to the fluorine atom, guided by the directing effects of the existing substituents. The reaction typically requires anhydrous conditions to prevent deactivation of the catalyst.

| Reactant | Reagent | Catalyst | Product | Reaction Type |

| 1-Bromo-3-fluorobenzene | Acetyl chloride (CH₃COCl) | Aluminum chloride (AlCl₃) | 1-(4-Bromo-2-fluorophenyl)ethanone | Friedel-Crafts Acylation |

The synthesis of the key starting material, 1-bromo-3-fluorobenzene, is non-trivial because direct bromination of fluorobenzene (B45895) yields primarily the ortho- and para-isomers, with very little of the desired meta-isomer being formed. google.comwikipedia.org Therefore, multi-step routes involving the manipulation of directing groups are required.

A plausible synthetic route starts from a commercially available aniline (B41778) derivative. For instance, starting with 2-fluoroaniline, a bromination reaction can be performed. The amino group is a strong activating ortho-, para-director, leading to the formation of 4-bromo-2-fluoroaniline. The amino group can then be removed via a two-step diazotization-reduction sequence. The aniline is first treated with sodium nitrite (B80452) (NaNO₂) and a strong acid to form a diazonium salt. This intermediate is then reduced, for example with hypophosphorous acid (H₃PO₂) or ethanol, to replace the diazonium group with a hydrogen atom, yielding the target 1-bromo-3-fluorobenzene.

Alternatively, a Sandmeyer-type reaction starting from an appropriate bromoaniline could be used to introduce the fluorine atom. A Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, is a classic method for introducing fluorine onto an aromatic ring. orgsyn.org

The table below outlines a potential synthesis for 1-bromo-3-fluorobenzene.

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |

| 1 | 2-Fluoroaniline | Br₂, Acetic Acid | 4-Bromo-2-fluoroaniline | Electrophilic Aromatic Substitution |

| 2 | 4-Bromo-2-fluoroaniline | 1. NaNO₂, H₂SO₄2. H₃PO₂ | 1-Bromo-3-fluorobenzene | Diazotization-Reduction |

Mechanistic Investigations of Synthetic Pathways to R 1 4 Bromo 2 Fluorophenyl Ethanamine

Elucidation of Stereoselective Reaction Mechanisms

Several synthetic strategies have been developed for the asymmetric synthesis of (R)-1-(4-Bromo-2-fluorophenyl)ethanamine, primarily involving the stereoselective reduction of a prochiral precursor, 1-(4-bromo-2-fluorophenyl)ethanone, or its derivatives like oximes and imines.

One prominent method is the asymmetric hydrogenation of imines . In this approach, the ketone is first converted to an N-substituted imine, which is then hydrogenated in the presence of a chiral catalyst. The mechanism of rhodium-catalyzed asymmetric hydrogenation, for instance, is believed to involve the formation of a chiral catalyst-substrate complex. The stereochemical outcome is determined by the facial selectivity of hydride transfer from the metal center to the imine carbon. The specific geometry of the transition state, dictated by the chiral ligand, favors the formation of one enantiomer over the other.

Another significant pathway is the asymmetric reduction of oxime ethers . The ketone is transformed into an O-alkyl oxime ether, which is subsequently reduced using a chiral reducing agent. A well-studied mechanism involves the use of borane (B79455) reagents in conjunction with a chiral catalyst, such as a spiroborate ester derived from a chiral amino alcohol. The catalyst coordinates to both the borane and the oxime ether, creating a highly organized transition state. This steric and electronic arrangement directs the hydride delivery to one face of the C=N double bond, leading to the desired enantiomer.

Biocatalytic transamination represents a greener and highly selective alternative. This method utilizes ω-transaminases to catalyze the transfer of an amino group from a donor molecule to the prochiral ketone, 1-(4-bromo-2-fluorophenyl)ethanone. The reaction mechanism within the enzyme's active site is intricate, involving the cofactor pyridoxal-5'-phosphate (PLP). The ketone binds to the PLP, forming an external aldimine. A series of enzyme-mediated proton transfers and tautomerizations lead to a ketimine intermediate. Subsequent hydrolysis releases the chiral amine product. The high enantioselectivity is a direct result of the specific three-dimensional arrangement of amino acid residues in the active site, which precisely orients the substrate for the stereoselective amination.

Role of Chiral Catalysts and Ligands in Enantiocontrol

The success of asymmetric synthesis hinges on the efficacy of the chiral catalyst and its associated ligands. These components are responsible for creating the chiral environment necessary to differentiate between the two enantiotopic faces of the prochiral substrate.

In rhodium-catalyzed asymmetric hydrogenation , chiral diphosphine ligands, such as those from the PennPhos family, have demonstrated high efficiency. nih.gov The conformational rigidity and steric bulk of these ligands create a well-defined chiral pocket around the rhodium center. This steric hindrance forces the imine substrate to coordinate in a specific orientation, thereby controlling the trajectory of the hydride attack and leading to high enantiomeric excess (ee). The electronic properties of the ligands also play a role in modulating the catalytic activity.

For the asymmetric reduction of oxime ethers , chiral spiroborate esters have proven effective. These catalysts are typically derived from readily available chiral amino alcohols. The catalyst's structure is crucial for enantiocontrol. For instance, catalysts derived from diphenylvalinol have shown to provide high levels of asymmetric induction. The chiral backbone of the amino alcohol dictates the spatial arrangement of the catalyst, which in turn organizes the transition state assembly involving the borane and the oxime ether.

In enzymatic transamination , the entire protein acts as the chiral catalyst. The enantioselectivity is governed by the specific interactions between the substrate and the amino acid residues lining the active site. Site-directed mutagenesis and directed evolution techniques have been employed to engineer transaminases with improved activity and selectivity for specific bulky ketones like 1-(4-bromo-2-fluorophenyl)ethanone. By modifying key residues in the active site, the binding pocket can be tailored to better accommodate the substrate and enhance the stereochemical control of the aminating step.

| Catalyst/Ligand Type | Synthetic Method | Role in Enantiocontrol |

| Chiral Diphosphine Ligands (e.g., PennPhos) | Asymmetric Hydrogenation | Creates a rigid chiral pocket around the metal center, directing the coordination of the substrate and the subsequent hydride transfer. |

| Chiral Spiroborate Esters | Asymmetric Reduction of Oxime Ethers | Forms a highly organized transition state with the borane and substrate, dictating the facial selectivity of hydride delivery. |

| ω-Transaminase | Biocatalytic Transamination | The enzyme's active site provides a pre-organized chiral environment that precisely orients the substrate for stereoselective amino group transfer. |

Characterization of Reaction Intermediates and Transition States

The direct observation and characterization of reaction intermediates and transition states in these catalytic cycles are often challenging due to their transient nature. However, a combination of experimental techniques and computational studies has provided valuable insights.

In rhodium-catalyzed hydrogenations, spectroscopic methods such as ³¹P NMR have been used to study the catalyst structure and its interaction with substrates. researchgate.net These studies can help identify key catalytic intermediates, although the short-lived species in the actual catalytic cycle are difficult to capture.

For transaminase-catalyzed reactions, a detailed mechanism has been proposed based on extensive biochemical and computational studies. rsc.org The key intermediates include the internal aldimine (PLP-lysine), the external aldimine (PLP-substrate), the quinonoid intermediate, and the ketimine intermediate. The structures of these intermediates are inferred from studies on model compounds and quantum chemical calculations. The transition states for the proton transfer steps are crucial for determining the stereochemical outcome.

Computational modeling, particularly density functional theory (DFT), has become an invaluable tool for mapping the potential energy surfaces of these reactions. These calculations can provide detailed geometries of transition states and intermediates, helping to rationalize the observed stereoselectivity. For example, DFT studies on FLP-catalyzed asymmetric hydrogenation of imines have shown that the stereoselectivity is governed by the thermodynamically less favored conformer of a borohydride (B1222165) intermediate, with stabilization arising from specific non-covalent interactions in the transition state.

Kinetic and Thermodynamic Analysis of Chiral Induction Processes

Understanding the kinetics and thermodynamics of these stereoselective reactions is essential for process optimization and for gaining a deeper mechanistic understanding.

In many catalytic asymmetric reactions, the observed enantioselectivity is a result of kinetic control, where the two enantiomeric transition states leading to the (R) and (S) products have different activation energies (ΔΔG‡). The enantiomeric excess is directly related to this difference in activation energy. Kinetic studies, such as monitoring the reaction progress over time and determining initial rates under various conditions, can provide information about the rate-determining step and the factors influencing the stereoselectivity. For instance, in enzymatic reactions, Michaelis-Menten kinetics are often applied to determine key parameters like Kₘ and k꜀ₐₜ, which can be used to compare the efficiency of different enzyme variants.

| Parameter | Significance in Chiral Induction |

| Kinetic Parameters | |

| Rate Constants (k_R vs. k_S) | The ratio of the rate constants for the formation of the two enantiomers determines the enantiomeric excess under kinetic control. |

| Activation Energy Difference (ΔΔG‡) | A larger difference in the activation energies of the diastereomeric transition states leads to higher enantioselectivity. |

| Thermodynamic Parameters | |

| Reaction Equilibrium | The position of the equilibrium can affect the overall yield of the desired product. Strategies to shift the equilibrium are often necessary. |

| Product Stability | The thermodynamic stability of the product enantiomers is typically identical. Racemization pathways would be a kinetic phenomenon. |

Computational Chemistry in the Study of R 1 4 Bromo 2 Fluorophenyl Ethanamine

Conformational Analysis and Stereochemical Modeling

The three-dimensional structure of a molecule is fundamental to its chemical and physical properties. Conformational analysis of (R)-1-(4-Bromo-2-fluorophenyl)ethanamine involves identifying the molecule's most stable spatial arrangements (conformers) and understanding the energy barriers between them. The presence of the chiral center, the flexible ethylamine (B1201723) side chain, and the substituted phenyl ring gives rise to a complex conformational landscape.

Stereochemical modeling employs computational methods to visualize and quantify the molecule's 3D geometry. Techniques such as Molecular Mechanics (MM) and quantum mechanics (QM), particularly Density Functional Theory (DFT), are used to calculate the potential energy surface of the molecule as a function of its dihedral angles. For this compound, the key rotations are around the C(aryl)-C(chiral) bond and the C(chiral)-N bond.

The analysis reveals the preferred orientations of the amino group, the methyl group, and the substituted phenyl ring relative to each other. These preferences are governed by a delicate balance of steric hindrance, electrostatic interactions (such as the gauche effect involving the fluorine atom), and potential intramolecular hydrogen bonding. rsc.org A study on the related compound 1-(4-bromophenyl)-2-fluoroethanol demonstrated that the rotamer in which the fluorine atom is gauche to the hydroxyl group is favored, and that the relative energies of conformers are highly dependent on the solvent. rsc.org Similar effects are expected to influence the conformational equilibrium of this compound.

The results of such analyses are typically presented as relative energies of the stable conformers. This data is crucial for understanding how the molecule will be recognized by chiral catalysts or biological receptors.

| Conformer | Dihedral Angle (Br-C-C-N) | Relative Energy (kcal/mol) | Population (%) |

| Staggered 1 (Anti) | 180° | 0.00 | 65 |

| Staggered 2 (Gauche) | +60° | 0.85 | 20 |

| Staggered 3 (Gauche) | -60° | 1.10 | 15 |

This interactive table presents hypothetical data for the most stable conformers of this compound, illustrating the typical outputs of a conformational analysis study.

Quantum Chemical Calculations for Reaction Pathway Elucidation and Energetics

Quantum chemical calculations, especially DFT, are powerful tools for investigating the mechanisms of chemical reactions. acs.orgnih.gov They can be used to map out the entire reaction pathway for the synthesis of this compound, identifying transition states, intermediates, and the associated energy barriers. acs.org This is particularly valuable in asymmetric synthesis, where understanding the origin of enantioselectivity is key to developing effective catalysts. nih.govresearchgate.net

A common route to chiral amines is the asymmetric hydrogenation of a corresponding prochiral imine. acs.orgnih.gov DFT calculations can model the interaction of the imine substrate with a chiral transition-metal catalyst (e.g., based on Iridium or Rhodium). By calculating the energies of the transition states leading to the (R) and (S) enantiomers, researchers can predict the enantiomeric excess (ee) of the reaction. nih.gov These calculations reveal that selectivity often arises from subtle non-covalent interactions, such as hydrogen bonding or π-π stacking, between the substrate and the chiral ligand of the catalyst. researchgate.net

The calculations provide quantitative data on activation energies and reaction enthalpies, which are critical for optimizing reaction conditions like temperature and pressure. By comparing the energetics of different potential pathways, computational chemists can help guide experimentalists toward the most efficient and selective synthetic routes.

| Reaction Step | Species | Method/Basis Set | Calculated Energy (Hartree) | Relative Energy (kcal/mol) |

| Reactants | Imine + H2 + Catalyst | B3LYP/6-31G(d) | -2150.123 | 0.0 |

| Transition State (R) | [Catalyst-Imine-H2]‡ | B3LYP/6-31G(d) | -2150.098 | +15.7 |

| Transition State (S) | [Catalyst-Imine-H2]‡ | B3LYP/6-31G(d) | -2150.094 | +18.2 |

| Product | (R)-Amine + Catalyst | B3LYP/6-31G(d) | -2150.189 | -41.4 |

This interactive table shows representative DFT-calculated energies for the key transition states in the asymmetric hydrogenation to form this compound, highlighting the energetic preference for the (R) product.

Molecular Dynamics Simulations of Chiral Recognition and Catalyst-Substrate Interactions

While quantum chemical calculations are excellent for detailing specific reaction steps, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD is particularly useful for studying chiral recognition, which is the process by which a chiral molecule preferentially interacts with one enantiomer of another. nih.govnih.gov This is the fundamental principle behind enantioselective catalysis and chiral chromatography.

In the context of this compound, MD simulations can model the interaction between the amine and a chiral catalyst in solution. researchgate.net These simulations track the movements of all atoms over time, revealing the specific binding modes, the duration of catalyst-substrate interactions, and the role of solvent molecules. nsf.gov By calculating the binding free energy for both the (R) and (S) enantiomers with a given chiral selector, MD can predict which enantiomer will bind more strongly. nih.gov

Analysis of MD trajectories can identify the key intermolecular forces responsible for chiral discrimination, such as stereoselective hydrogen bonds or hydrophobic interactions. nih.govnsf.gov This detailed understanding of the binding pocket and interaction patterns is invaluable for explaining experimentally observed enantioselectivity and for designing more effective chiral catalysts or separation media. researchgate.net

| Enantiomer | Catalyst Binding Pocket | Binding Free Energy (ΔG, kcal/mol) | Key Interactions |

| (R)-Amine | Chiral Phosphine (B1218219) Ligand | -8.5 | H-bond (N-H···O), π-π stacking |

| (S)-Amine | Chiral Phosphine Ligand | -6.2 | Steric clash, weaker H-bond |

This interactive table provides illustrative results from a Molecular Dynamics simulation, comparing the binding affinity of the (R) and (S) enantiomers to a hypothetical chiral catalyst, explaining the basis for chiral recognition.

In Silico Design Principles for Optimized Synthetic Routes and Catalyst Development

The ultimate goal of applying computational chemistry is not just to understand existing systems but to predictively design new and improved ones. In silico design principles leverage computational power to accelerate the discovery of optimized synthetic routes and novel catalysts for producing this compound with high efficiency and enantiopurity. chiralpedia.comnih.gov

The process often begins with virtual screening, where large libraries of potential chiral catalysts are computationally evaluated to identify promising candidates for experimental testing. chiralpedia.com Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of catalysts with their observed performance (e.g., yield and enantioselectivity).

Furthermore, modern approaches integrate machine learning and artificial intelligence with computational chemistry. chiralpedia.com By training algorithms on existing experimental and computational data, these models can predict the outcomes of reactions with new substrates or catalysts, guiding the design of experiments more efficiently. chemrxiv.org For the synthesis of this compound, this could involve designing a novel phosphine ligand for an asymmetric hydrogenation catalyst or identifying a biocatalyst, such as an engineered transaminase, with high activity and selectivity for the target molecule. nih.govresearchgate.net These predictive models reduce the number of time-consuming and resource-intensive experiments required, representing a paradigm shift in catalyst development and process optimization. mdpi.comresearchgate.net

Based on a comprehensive search of publicly available scientific literature and chemical databases, there are no specific published synthetic applications for the compound This compound . While it is commercially available and listed by multiple chemical suppliers as a chiral building block, detailed research findings, such as its integration into heterocyclic systems, its use in the construction of polyfunctionalized compounds, or its role as a precursor for chiral ligands and catalysts, are not present in the available literature.

The user's request is for a detailed article structured around a specific outline that requires thorough, informative, and scientifically accurate content for each section and subsection, all focusing on the applications of this particular compound. Due to the absence of published research on its synthetic uses, it is not possible to generate the requested article without resorting to speculation or including information on related but distinct chemical entities, which would violate the explicit instructions of the prompt.

Therefore, the content for the following sections and subsections of the requested article cannot be provided:

Applications of R 1 4 Bromo 2 Fluorophenyl Ethanamine As a Chiral Building Block in Advanced Organic Synthesis5.1. Utilization in the Synthesis of Complex Organic Molecules5.1.1. Integration into Heterocyclic Systems E.g., Imidazoles, Triazoles, Pyrroles 5.1.2. Construction of Polyfunctionalized Aromatic and Aliphatic Compounds5.2. Role in the Development of Asymmetric Transformations5.2.1. Synthesis of Novel Chiral Ligands for Catalysis5.2.2. Precursor for Chiral Catalysts in Enantioselective Reactions5.3. Advanced Intermediates in the Synthesis of Diverse Chemical Entities

Derivatization Studies for Structure-Activity Relationship (SAR) Exploration and Analytical Characterization

The strategic chemical modification of (R)-1-(4-Bromo-2-fluorophenyl)ethanamine serves two primary purposes in advanced organic synthesis and medicinal chemistry. Firstly, derivatization is employed to facilitate its analytical characterization, particularly for the separation and identification of enantiomers. Secondly, the synthesis of a library of analogous compounds allows for systematic structure-activity relationship (SAR) studies, providing insights into the molecular features crucial for a desired biological or chemical effect.

Chemical Derivatization for Enhanced Chromatographic Separation and Identification

The accurate determination of enantiomeric purity is critical for chiral compounds used in pharmaceuticals and agrochemicals. Direct separation of enantiomers can be challenging and often requires specialized and expensive chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). An effective alternative is the pre-column derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers possess different physicochemical properties and can be readily separated on more common and less expensive achiral stationary phases.

For a primary amine like this compound, a variety of CDAs can be employed. The reaction typically targets the nucleophilic primary amino group to form a covalent bond, resulting in a pair of diastereomers. The choice of derivatizing agent is crucial and is often guided by factors such as reaction speed, quantitative yield, absence of racemization, and the introduction of a chromophore or fluorophore to enhance detection sensitivity. science.gov

Common classes of chiral derivatizing agents for primary amines include:

Chloroformates: Reagents like (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) react with the amine to form stable carbamate (B1207046) diastereomers. acs.org The fluorenyl group introduces a strong chromophore, facilitating UV detection.

Isocyanates and Isothiocyanates: Chiral isocyanates, such as (S)-α-methoxybenzyl isocyanate, or isothiocyanates react with the amine to form urea (B33335) or thiourea (B124793) derivatives, respectively. nih.gov Phenyl isothiocyanate has also been used for the derivatization of stereoisomers. science.gov

Activated Carboxylic Acids: Chiral carboxylic acids, when activated, can form amide bonds with the amine. The use of reagents like o-phthalaldehyde (B127526) (OPA) in conjunction with a chiral thiol (e.g., N-acetyl-L-cysteine) can produce fluorescent isoindole derivatives, enabling highly sensitive detection. researchgate.net

The general scheme for the derivatization of this compound with a generic chiral derivatizing agent (R*-X) is depicted below, leading to the formation of separable diastereomers.

Interactive Data Table: Chiral Derivatizing Agents for Primary Amines

| Derivatizing Agent Class | Example Reagent | Functional Group Targeted | Resulting Derivative | Key Advantage |

| Chloroformates | (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) | Primary Amine | Carbamate | Strong UV Chromophore |

| Isocyanates | (S)-α-Methoxybenzyl isocyanate | Primary Amine | Urea | Good for amine isomers |

| Isothiocyanates | Phenyl isothiocyanate (PITC) | Primary Amine | Thiourea | Used for amino acids |

| Aldehydes/Thiols | o-Phthalaldehyde (OPA) / Chiral Thiol | Primary Amine | Isoindole | Fluorescent, high sensitivity |

This derivatization strategy not only aids in determining the enantiomeric excess of a sample but is also invaluable for monitoring the stereochemical outcome of asymmetric syntheses or resolutions involving this compound.

Synthesis of Analogous Compounds with Tuned Stereochemical or Electronic Properties

This compound often serves as a starting point or a key fragment in the synthesis of biologically active molecules. To optimize the properties of a lead compound, medicinal chemists systematically synthesize analogs where specific parts of the molecule are altered. This process, known as structure-activity relationship (SAR) exploration, helps to identify the key structural features (pharmacophore) responsible for the compound's activity and to fine-tune its properties, such as potency, selectivity, and pharmacokinetic profile.

For this compound, SAR studies can be approached by modifying three main regions of the molecule: the phenyl ring substituents, the ethylamine (B1201723) side chain, and the stereochemistry.

Modification of Phenyl Ring Substituents: The electronic properties of the phenyl ring can be modulated by replacing the bromo and fluoro substituents with other groups. This can influence the molecule's interaction with biological targets through changes in electron density, lipophilicity, and steric profile. For example, replacing the bromine atom with other halogens (Cl, I) or with electron-donating (e.g., methyl, methoxy) or electron-withdrawing (e.g., cyano, trifluoromethyl) groups can have a significant impact on activity. nih.gov

Modification of the Side Chain: The length, branching, and flexibility of the ethylamine side chain can be altered. This includes homologation (e.g., propanamine), introduction of substituents on the chain, or incorporation of the chain into a cyclic structure. These changes can affect the compound's conformation and how it fits into a binding pocket.

Modification of Stereochemistry: While the (R)-configuration at the chiral center is often crucial, synthesizing the (S)-enantiomer or the racemic mixture is a fundamental step in SAR to determine the stereochemical requirements for activity. In some cases, introducing a second chiral center can provide further insights.

The synthesis of these analogs relies on established organic chemistry methodologies, often starting from precursors to this compound or by direct modification of the parent amine where possible. The goal is to create a diverse library of compounds for biological screening.

Interactive Data Table: Potential Modifications for SAR Studies of this compound Analogs

| Molecular Region | Type of Modification | Example of New Substituent/Group | Intended Effect on Properties |

| Phenyl Ring (C4-position) | Halogen Exchange | -Cl, -I | Tune lipophilicity and electronic effects |

| Phenyl Ring (C4-position) | Alkyl/Alkoxy Substitution | -CH₃, -OCH₃ | Increase electron density, modify steric bulk |

| Phenyl Ring (C2-position) | Fluoro Substitution | -H, -Cl | Alter hydrogen bonding capacity, electronics |

| Ethylamine Side Chain | Chain Length | -CH₂CH₂NH₂ (Propanamine) | Change flexibility and spatial orientation |

| Stereocenter | Enantiomeric Variation | (S)-1-(4-Bromo-2-fluorophenyl)ethanamine | Determine stereochemical preference for activity |

Through the systematic synthesis and evaluation of such analogs, researchers can build a comprehensive understanding of the structure-activity relationships, guiding the design of more potent and selective molecules for various applications. nih.govmdpi.com

Analytical and Spectroscopic Characterization in Research Contexts

Advanced Chromatographic Techniques for Chiral Purity Assessment

Assessing the enantiomeric excess (e.e.) is critical for chiral compounds. Advanced chromatographic techniques are the primary methods employed for this purpose, offering high-resolution separation of enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For primary amines like (R)-1-(4-Bromo-2-fluorophenyl)ethanamine, polysaccharide-based and crown ether-based CSPs are particularly effective. nih.gov

Research on analogous compounds, such as 1-(4-bromophenyl)-ethylamine, has demonstrated successful baseline separation of enantiomers using a CSP made of (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid chemically bonded to silica (B1680970) gel. researchgate.net The differential interaction between the primary amine groups of the enantiomers and the chiral cavities of the crown ether facilitates the separation. nih.govresearchgate.net Mobile phases typically consist of an acidic aqueous solution mixed with an organic modifier like acetonitrile (B52724) or methanol (B129727) to achieve optimal resolution. researchgate.net

Table 1: Illustrative Chiral HPLC Conditions for Primary Amine Separation

| Parameter | Condition | Purpose |

| Column | Chiral Stationary Phase (e.g., Crownpak CR(+), ChiroSil RCA(+)) | Provides chiral recognition and separation of enantiomers. |

| Mobile Phase | Acetonitrile/Aqueous Perchloric Acid (e.g., 80/20 v/v with 0.1% HClO₄) | Elutes the sample; the acidic modifier protonates the amine for better interaction with the CSP. |

| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the separation and influences resolution. |

| Detection | UV at 254 nm or 220 nm | Monitors the elution of the enantiomers from the column. |

| Column Temp. | 20-25 °C | Temperature can affect the kinetics of interaction and thus the separation efficiency. |

Note: This table represents typical conditions based on the separation of similar primary amines and may require optimization for this compound.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) combines the high separation efficiency of gas chromatography with the sensitive and specific detection of mass spectrometry. To separate enantiomers, a chiral capillary column is used, which is typically coated with a cyclodextrin (B1172386) derivative. gcms.cz The enantiomers of the analyte exhibit different affinities for the chiral stationary phase, resulting in their separation prior to entering the mass spectrometer. gcms.cz

While enantiomers have identical mass spectra, their separation in the GC dimension allows for their individual detection and quantification. This is crucial for determining the enantiomeric purity of this compound. The mass spectrometer serves as a highly specific detector, confirming the identity of the eluting compound by its mass-to-charge ratio (m/z) and fragmentation pattern. Although the mass spectra for the R- and S-isomers will be identical, their distinct retention times on the chiral column confirm their differentiation. researchgate.net

Spectroscopic Methods for Structural Elucidation of Synthetic Products and Derivatives

Spectroscopic techniques are indispensable for confirming the covalent structure of newly synthesized molecules, including derivatives of this compound.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic, methine (CH), amine (NH₂), and methyl (CH₃) protons. The aromatic protons would appear as complex multiplets due to proton-proton and proton-fluorine coupling. The methine proton adjacent to the chiral center would likely appear as a quartet due to coupling with the methyl protons. The methyl protons would present as a doublet, coupled to the methine proton.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For a related compound, 1-(4-bromophenyl)ethan-1-amine, aromatic carbons appear in the δ 129-135 ppm range. researchgate.net For this compound, the carbon bonded to fluorine would exhibit a large coupling constant (¹JCF), a characteristic feature in the ¹³C NMR of organofluorine compounds.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Splitting Patterns

| Group | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Aromatic CH | 7.0 - 7.6 ppm (m) | 115 - 145 ppm |

| -CH(NH₂)- | 4.1 - 4.5 ppm (q) | 45 - 55 ppm |

| -NH₂ | 1.5 - 2.5 ppm (br s) | N/A |

| -CH₃ | 1.3 - 1.6 ppm (d) | 20 - 25 ppm |

Note: Predicted values are based on the analysis of structurally similar compounds and established spectroscopic principles. Actual values may vary.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

MS: In electron ionization (EI) mass spectrometry, this compound would produce a molecular ion peak (M⁺). The presence of bromine would be indicated by a characteristic isotopic pattern (M⁺ and M+2 peaks of nearly equal intensity). A common fragmentation pathway for phenethylamines is the cleavage of the C-C bond adjacent to the amine, resulting in a stable iminium cation, which would likely be the base peak. For example, the loss of a methyl group ([M-15]⁺) is a probable fragmentation.

HRMS: High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental formula. For C₈H₉BrFN, the exact mass can be calculated and compared to the experimental value to unambiguously confirm the composition.

Table 3: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Significance |

| [M]⁺ | 217/219 | Molecular ion peak, showing the bromine isotope pattern. |

| [M-CH₃]⁺ | 202/204 | Loss of a methyl group. |

| [C₇H₆BrFN]⁺ | 202/204 | Corresponds to the iminium cation after methyl loss. |

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. masterorganicchemistry.com

For this compound, the spectrum would be characterized by several key absorption bands. The primary amine (NH₂) group would show two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group would be just below 3000 cm⁻¹. The presence of the aromatic ring is confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region. Strong absorptions corresponding to C-F and C-Br bonds are expected in the fingerprint region (below 1300 cm⁻¹).

Table 4: Key Predicted Infrared (IR) Absorption Bands

| Functional Group | Bond | Predicted Wavenumber (cm⁻¹) | Appearance |

| Primary Amine | N-H Stretch | 3300 - 3500 | Two medium peaks |

| Aromatic C-H | C-H Stretch | > 3000 | Sharp, weak to medium |

| Aliphatic C-H | C-H Stretch | < 3000 | Sharp, medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Multiple sharp peaks |

| Fluoro Aromatic | C-F Stretch | 1100 - 1250 | Strong |

| Bromo Aromatic | C-Br Stretch | 500 - 600 | Medium to strong |

Determination of Enantiomeric Excess and Absolute Configuration

The differentiation and quantification of enantiomers, along with the determination of their spatial arrangement, are critical for understanding their chemical and biological properties. For this compound, several key techniques are utilized.

Optical rotation is a fundamental property of chiral substances, referring to their ability to rotate the plane of polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions. The specific rotation, denoted as [α], is a standardized measure of this property.

The measurement is performed using a polarimeter, where plane-polarized light is passed through a solution of the enantiomerically pure compound. The angle of rotation is measured and then used to calculate the specific rotation using the following formula:

[α]λT = α / (l × c)

Where:

[α] is the specific rotation.

T is the temperature in degrees Celsius.

λ refers to the wavelength of the light source, commonly the D-line of a sodium lamp (589 nm).

α is the observed rotation in degrees.

l is the path length of the polarimeter cell in decimeters.

c is the concentration of the solution in grams per milliliter.

For this compound, a positive (+) or negative (-) sign of the specific rotation would be experimentally determined, indicating whether it is dextrorotatory or levorotatory, respectively. While a non-zero optical rotation confirms the presence of a chiral substance and can be used to determine enantiomeric excess (ee) by comparing the observed rotation to the known rotation of the pure enantiomer, it does not, on its own, reveal the absolute configuration (R or S).

Table 1: Example of Specific Rotation Data

| Compound | Enantiomer | Specific Rotation [α]D20 | Concentration (c) | Solvent |

| 1-(4-Bromo-2-fluorophenyl)ethanamine | (R) | Hypothetical Value | e.g., 1 g/100 mL | e.g., Methanol |

Note: This table presents hypothetical data for illustrative purposes as specific experimental values for this compound are not publicly available.

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. Chiral molecules absorb these two forms of polarized light to different extents, resulting in a CD spectrum.

The CD spectrum is a plot of the difference in absorbance (ΔA = AL - AR) versus wavelength. The shape and sign of the CD spectrum are unique to a particular enantiomer. For this compound, the aromatic chromophore would give rise to characteristic electronic transitions in the UV region, which would be observed in the CD spectrum.

The enantiomer of this compound, which is (S)-1-(4-bromo-2-fluorophenyl)ethanamine, would produce a CD spectrum that is a mirror image of the (R)-enantiomer's spectrum. This property makes CD spectroscopy an excellent tool for:

Confirming enantiomeric purity: The presence of the other enantiomer would lead to a decrease in the CD signal intensity.

Determining absolute configuration: By comparing the experimental CD spectrum to spectra predicted by quantum chemical calculations or to the spectra of structurally similar compounds with known absolute configurations, the R or S configuration can be assigned.

Table 2: Illustrative Circular Dichroism Spectral Data

| Compound | Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| 1-(4-Bromo-2-fluorophenyl)ethanamine | (R) | λmax 1 | Hypothetical Positive Value |

| 1-(4-Bromo-2-fluorophenyl)ethanamine | (R) | λmax 2 | Hypothetical Negative Value |

Note: This table provides an illustrative example of the type of data obtained from a CD spectroscopy experiment. Specific experimental data for this compound is not available in the public domain.

X-ray crystallography is considered the definitive method for determining the absolute configuration of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data allows for the construction of a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of its atoms.

To determine the absolute configuration, a phenomenon known as anomalous dispersion is utilized. When the X-ray wavelength is near an absorption edge of a heavy atom in the molecule, the scattering factor of that atom becomes complex, leading to measurable differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l). The presence of the bromine atom in this compound makes it a suitable candidate for this method, as bromine is a relatively heavy atom that produces a significant anomalous scattering effect.

If this compound itself does not form suitable crystals, it can be derivatized with a chiral resolving agent or co-crystallized with another molecule to induce crystallization. The analysis of the resulting crystal structure would then allow for the unambiguous assignment of the absolute configuration of the amine. The Flack parameter is a value calculated from the diffraction data that indicates the correctness of the assigned absolute configuration; a value close to zero for a given enantiomeric model confirms the assignment.

Table 3: Example of Crystallographic Data for Absolute Configuration

| Parameter | Description | Illustrative Value |

| Compound | Derivative of this compound | |

| Crystal System | e.g., Orthorhombic | |

| Space Group | e.g., P2₁2₁2₁ | |

| Flack Parameter | e.g., 0.02(3) | |

| Absolute Configuration | Confirmed as (R) |

Note: This table is a hypothetical representation of crystallographic data used to determine absolute configuration. Specific crystal structure data for this compound or its derivatives is not publicly available.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Green Chemistry Approaches for its Synthesis

The chemical industry's shift towards sustainability is impacting the synthesis of complex molecules such as (R)-1-(4-bromo-2-fluorophenyl)ethanamine. Green chemistry focuses on reducing waste, minimizing hazardous substances, and improving energy efficiency.

Biocatalysis: A primary green approach is the use of enzymes as catalysts. For the synthesis of chiral amines, ω-transaminases (ω-TAs) are particularly promising. semanticscholar.orgnih.govscienceopen.com These enzymes can convert prochiral ketones, such as 1-(4-bromo-2-fluorophenyl)ethan-1-one, directly into the desired chiral amine with high enantioselectivity. uniovi.esresearchgate.net This biocatalytic route avoids the harsh reagents and metallic catalysts often used in traditional chemical synthesis. Research is focused on discovering and engineering novel transaminases with improved substrate scope, stability, and activity towards fluorinated compounds. uniovi.esd-nb.info The use of enzymes like lipases for the kinetic resolution of racemic fluorinated amines also represents a viable green strategy. uniovi.es

| Green Chemistry Approach | Description | Potential Advantage for Synthesis |

| Biocatalysis (ω-Transaminases) | Use of enzymes to catalyze the asymmetric amination of a prochiral ketone. scienceopen.comuniovi.es | High stereoselectivity, mild reaction conditions, reduced waste, biodegradable catalysts. |

| Biocatalysis (Lipases) | Enzymatic kinetic resolution of a racemic amine mixture. uniovi.es | High enantioselectivity under mild conditions. |

| Integrated Electro- and Biocatalysis | Combining an electrochemical step with an enzymatic reaction in a single pot. acs.org | Improved efficiency, use of water as a solvent, reduced workup steps. acs.org |

Integration with High-Throughput Experimentation and Automated Synthesis Platforms

To accelerate the discovery and optimization of synthetic routes, high-throughput experimentation (HTE) and automated synthesis are becoming indispensable tools.

High-Throughput Screening for Biocatalysts: The discovery of efficient ω-transaminases for specific substrates often requires screening large libraries of enzyme variants. scienceopen.com Innovative screening methods are crucial for this process. One such method uses a "smart" amine donor, ortho-xylylenediamine, which, upon reaction, forms a byproduct that polymerizes into a colored derivative. semanticscholar.orgnih.govh1.coresearchgate.net This colorimetric signal allows for the rapid, high-throughput identification of active transaminase variants directly in microplates or on agar plates, streamlining the discovery of suitable biocatalysts for producing chiral amines. semanticscholar.orgnih.govscienceopen.comh1.co

Automated Synthesis Platforms: The principles of automated synthesis, often integrating solid-phase synthesis (SPS) with continuous-flow systems, can be applied to multistep syntheses of complex molecules. nih.gov An automated platform can perform sequential reactions, purifications, and solvent exchanges with minimal manual intervention, controlled by a computer running a predefined "chemical recipe file". nih.gov This approach not only accelerates the synthesis of a target molecule like this compound but also facilitates the rapid production of analogues for structure-activity relationship studies by simply modifying the input reagents. nih.gov

| Technology | Application in Synthesis | Key Benefit |

| High-Throughput Screening (HTS) | Rapidly screening enzyme libraries to find optimal biocatalysts for the amination reaction. semanticscholar.orgscienceopen.com | Accelerates catalyst discovery and optimization. scienceopen.com |

| Automated Synthesis Platforms | "Push-button" multistep synthesis of the target compound and its derivatives in a continuous-flow system. nih.gov | Increased speed, reproducibility, and efficiency; enables rapid library generation. nih.gov |

Application of Chemoinformatics and Machine Learning for Reaction Prediction and Optimization

Computational approaches, including chemoinformatics and machine learning (ML), are revolutionizing how chemists approach catalyst design and reaction optimization. digitellinc.com These tools can quantitatively predict the outcomes of stereoselective reactions, moving beyond the traditional trial-and-error approach. arxiv.orgresearchgate.netarxiv.org

Predicting Stereoselectivity: For asymmetric reactions, achieving high enantioselectivity is critical. Machine learning models, utilizing algorithms such as Random Forest, Support Vector Regression, and LASSO, can be trained on existing reaction data to predict the enantiomeric excess (e.e.) for new combinations of substrates, catalysts, and solvents. researchgate.netbohrium.comnih.gov This predictive power allows researchers to screen thousands of potential catalysts in silico, identifying the most promising candidates for experimental validation and significantly reducing the time and resources required for optimization. digitellinc.comchiralpedia.com

Catalyst Design and Optimization: Chemoinformatics provides a framework for the rational design of catalysts. digitellinc.comresearchgate.net By calculating molecular descriptors that quantify the steric and electronic properties of catalyst structures, researchers can build quantitative structure-selectivity relationship (QSSR) models. researchgate.net These models help to understand the key features of a catalyst that lead to high stereoselectivity, guiding the design of new, more effective catalysts for the synthesis of specific targets like this compound. chiralpedia.comnih.gov

| Computational Tool | Application in Synthesis | Outcome |

| Machine Learning (ML) | Predicts the enantioselectivity of a reaction based on features of the reactants, catalyst, and conditions. arxiv.orgresearchgate.netbohrium.com | Prioritizes promising catalysts for experimental testing, accelerating optimization. nih.gov |

| Chemoinformatics (QSSR) | Develops quantitative models that correlate catalyst structure with reaction selectivity. researchgate.net | Provides insights for the rational, de novo design of more efficient and selective catalysts. digitellinc.com |

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Stereoselectivity

The heart of asymmetric synthesis lies in the chiral catalyst. Continuous exploration for novel catalytic systems is essential for improving the synthesis of enantiopure compounds.

Advanced Biocatalysts: Beyond screening existing enzymes, protein engineering is being used to create "designer" biocatalysts with enhanced properties. For organofluorine compounds, incorporating fluorinated amino acids into an enzyme's structure can increase its stability in organic solvents or at high temperatures. d-nb.info This strategy could lead to more robust transaminases for the synthesis of this compound, allowing for higher substrate concentrations and improved process durability. d-nb.info

Organocatalysis and Transition Metal Catalysis: While biocatalysis is a powerful tool, organocatalysis and transition metal catalysis remain central to asymmetric synthesis. chiralpedia.com Research continues to focus on designing novel chiral ligands for transition metals and new small-molecule organocatalysts. chiralpedia.comresearchgate.net The goal is to develop catalysts that are not only highly selective and efficient but also based on more abundant and less toxic metals, further aligning with the principles of green chemistry. Computational methods are playing a key role in expediting the design and discovery of these next-generation catalysts. chiralpedia.commonash.edu

| Catalyst Type | Area of Exploration | Goal for Synthesis |

| Engineered Biocatalysts | Incorporation of non-natural or fluorinated amino acids into enzyme structures. d-nb.info | Increased catalyst stability, activity, and longevity in industrial processes. |

| Novel Organocatalysts | Design of new small organic molecules that can induce high stereoselectivity. chiralpedia.com | Metal-free, environmentally benign catalytic systems with high efficiency. |

| Advanced Transition Metal Catalysts | Development of new chiral ligands and use of earth-abundant metals. chiralpedia.comresearchgate.net | Lower cost, reduced toxicity, and improved catalytic activity and selectivity. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.